

# 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

## molecular weight

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### Compound of Interest

**Compound Name:** 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

**Cat. No.:** B1585950

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### An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. It details the essential physicochemical properties, synthesis, analytical characterization, and strategic applications of **3-Chloro-5-fluoro-4-hydroxybenzaldehyde**, a key halogenated aromatic building block.

## Core Compound Identification and Properties

**3-Chloro-5-fluoro-4-hydroxybenzaldehyde** is a substituted aromatic aldehyde. The strategic placement of chloro, fluoro, hydroxyl, and formyl groups on the benzene ring makes it a versatile intermediate for introducing specific functionalities into more complex molecules. Its unique electronic and steric properties are of significant interest in the design of novel therapeutic agents.

The core physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> CIFO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	174.56 g/mol	<a href="#">[1]</a>
Exact Mass	174.555 Da	<a href="#">[2]</a>
CAS Number	870704-13-5	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White solid	<a href="#">[1]</a>
Melting Point	134-138 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	226.4 ± 35.0 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.5 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	90.7 ± 25.9 °C	<a href="#">[2]</a>
InChI Key	CDDFZGUCZWMGL- UHFFFAOYSA-N	<a href="#">[2]</a>

## Synthesis and Mechanistic Rationale

The synthesis of **3-Chloro-5-fluoro-4-hydroxybenzaldehyde** is efficiently achieved via the formylation of a corresponding substituted phenol. The described method utilizes the Duff reaction, a well-established method for introducing a formyl group onto an electron-rich aromatic ring.

**Expertise & Rationale:** The choice of 2-Chloro-6-fluorophenol as the starting material is critical. The hydroxyl group is a potent activating group, directing the electrophilic aromatic substitution to the ortho and para positions. In this case, the para position is targeted for formylation. Hexamethylenetetramine serves as the formylating agent, which, in the acidic medium of trifluoroacetic acid (TFA), generates the electrophilic iminium ion species necessary for the reaction. TFA acts as both the solvent and the acidic catalyst, facilitating the reaction at a moderate temperature of 60 °C. This approach avoids the harsh conditions required by other formylation methods, such as the Vilsmeier-Haack or Gattermann reactions, making it suitable for substrates with sensitive functional groups.

## Experimental Protocol: Synthesis via Duff Reaction[1]

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization detailed in the subsequent section.

### Materials:

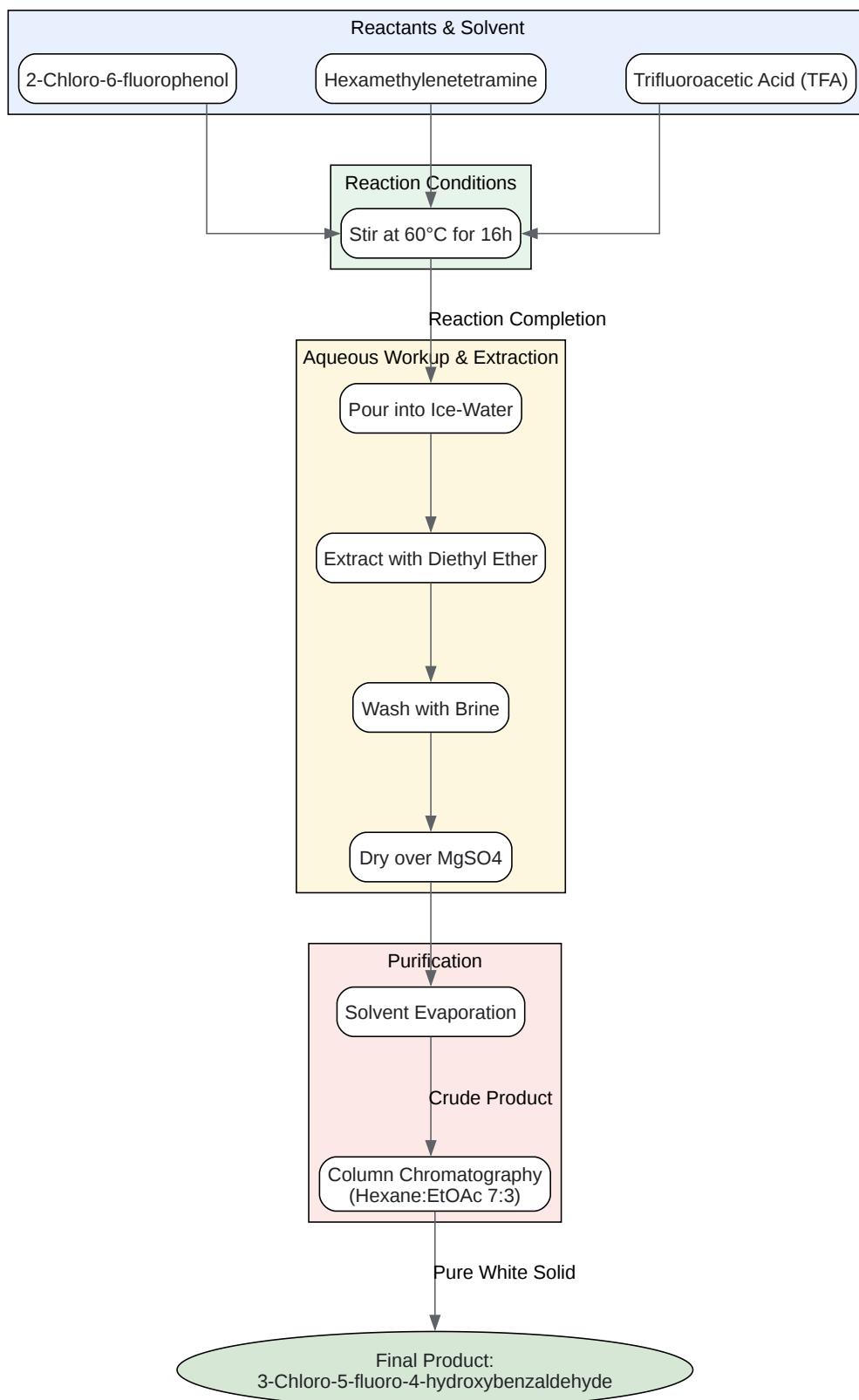
- 2-Chloro-6-fluorophenol
- Hexamethylenetetramine (HMTA)
- Trifluoroacetic acid (TFA)
- Diethyl ether (Et<sub>2</sub>O)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate (EtOAc)

### Procedure:

- In a suitable reaction vessel, dissolve 2-chloro-6-fluorophenol (3.5 mmol) and hexamethylenetetramine (3.5 mmol, 1.0 equivalent) in trifluoroacetic acid (3 mL).
- Stir the reaction mixture at 60 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-water (20 mL).
- Extract the aqueous mixture with diethyl ether (3 x 20 mL).
- Combine the organic fractions and wash with brine (25 mL).

- Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and evaporate the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel, using a hexane:ethyl acetate (7:3) solvent system as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **3-Chloro-5-fluoro-4-hydroxybenzaldehyde** as a white solid (yield: 40%).[\[1\]](#)

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **3-Chloro-5-fluoro-4-hydroxybenzaldehyde**.

# Analytical Characterization for Structural Verification

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following spectroscopic data provides unambiguous evidence for the structure of **3-Chloro-5-fluoro-4-hydroxybenzaldehyde**.

Technique	Data Interpretation
<sup>1</sup> H NMR	(500 MHz, CDCl <sub>3</sub> ) δ (ppm): 9.83 (d, J = 2.1 Hz, 1H), 7.74 - 7.71 (m, 1H), 7.59 (dd, J = 9.6, 1.8 Hz, 1H), 6.12 (s, 1H). The singlet at 9.83 ppm is characteristic of the aldehyde proton. The signals between 7.59-7.74 ppm correspond to the aromatic protons, and the singlet at 6.12 ppm is attributed to the hydroxyl proton.[1]
<sup>13</sup> C NMR	(126 MHz, CDCl <sub>3</sub> ) δ (ppm): 188.8, 151.6 (d, J = 248.2 Hz), 146.2 (d, J = 15.3 Hz), 129.7 (d, J = 5.4 Hz), 127.5 (d, J = 3.1 Hz), 122.7, 115.4 (d, J = 18.5 Hz). The signal at 188.8 ppm confirms the aldehyde carbonyl carbon. The large coupling constant (J = 248.2 Hz) for the signal at 151.6 ppm is indicative of the carbon directly bonded to fluorine. The other doublets arise from smaller C-F couplings over multiple bonds. [1]
<sup>19</sup> F NMR	The presence of a signal in the <sup>19</sup> F NMR spectrum confirms the incorporation of fluorine into the aromatic ring.[1]
HRMS	Calculated for C <sub>7</sub> H <sub>3</sub> ClFO <sub>2</sub> [M-H] <sup>-</sup> : 172.9811. Found: 172.9809. The high-resolution mass spectrometry data provides an exact mass that is consistent with the molecular formula, confirming the elemental composition of the molecule.[1]

## Utility in Drug Discovery and Medicinal Chemistry

**3-Chloro-5-fluoro-4-hydroxybenzaldehyde** is classified as a bulk drug intermediate, underscoring its role in the synthesis of active pharmaceutical ingredients (APIs).<sup>[2]</sup> The functional groups present on the molecule serve as versatile handles for further chemical transformations.

- **Aldehyde Group:** This group is a key electrophilic center. It readily participates in reactions such as aldol condensations, Wittig reactions, reductive aminations, and the formation of hydrazones and other imine derivatives.<sup>[4]</sup> This allows for the extension of the molecular scaffold and the introduction of diverse functionalities. For instance, similar fluorinated hydroxybenzaldehydes are used to synthesize curcuminoid analogs with potent activity against human ovarian cancer cell lines and to create hydrazone derivatives that act as anti-inflammatory agents.<sup>[4]</sup>
- **Hydroxyl Group:** The phenolic hydroxyl group can be alkylated or acylated to modulate solubility and pharmacokinetic properties. It also influences the electronic nature of the ring and can participate in hydrogen bonding interactions with biological targets.
- **Halogen Atoms (Cl, F):** The presence of chlorine and fluorine atoms is of particular importance in medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity by participating in specific interactions (e.g., with amide backbones), and modulate the pKa of nearby functional groups.<sup>[4]</sup> Chlorine can also improve binding through halogen bonding and occupy lipophilic pockets in target proteins.

The combination of these features makes this compound an attractive starting point for building libraries of novel compounds for screening in various therapeutic areas.

## Safety, Handling, and Storage

As a chemical intermediate, proper handling is essential to ensure laboratory safety.

- **Hazard Identification:** The compound is classified as acutely toxic (Category 3, Oral).<sup>[2]</sup>
- **Precautionary Measures:** Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.<sup>[2]</sup>

- Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[2\]](#)
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

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